molecular formula C13H14N2O2 B2895213 4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 220684-41-3

4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B2895213
CAS No.: 220684-41-3
M. Wt: 230.267
InChI Key: QOVWXSIIFZZFFA-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-1-(Dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one is an oxazolone derivative characterized by a dimethylaminoethylidene substituent at the 4-position and a phenyl group at the 2-position of the oxazolone ring. The (E)-configuration of the ethylidene group is critical for its molecular geometry and intermolecular interactions . This compound is synthesized via condensation reactions using reagents like Bredereck’s reagent, followed by X-ray crystallographic validation .

Properties

IUPAC Name

(4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(15(2)3)11-13(16)17-12(14-11)10-7-5-4-6-8-10/h4-8H,1-3H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVWXSIIFZZFFA-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one , a derivative of oxazolones, has garnered attention due to its potential biological activities. Oxazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2

This compound features a dimethylamino group that enhances its solubility and potential biological interactions. The presence of the oxazole ring is crucial for its biological activity.

Antimicrobial Activity

Research indicates that oxazolone derivatives exhibit significant antimicrobial properties. A study involving various oxazolones demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for the tested compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Compound NameMIC (mg/mL)Target Organism
Oxazolone A0.0039S. aureus
Oxazolone B0.025E. coli

Analgesic Activity

Analgesic properties have been evaluated using the writhing test and hot plate test in animal models. In these studies, compounds similar to this compound demonstrated significant pain relief compared to control groups. The results indicated that the presence of specific substituents on the oxazolone ring could enhance analgesic efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored through molecular docking studies targeting cyclooxygenase enzymes (COX). Compounds with similar structures showed promising binding affinities, suggesting that they could inhibit inflammatory pathways effectively .

Case Studies

A notable case study involved the synthesis and evaluation of related oxazolone derivatives for their analgesic and anti-inflammatory effects. The study utilized both in vitro and in vivo models to assess the compounds' efficacy and toxicity profiles. The findings revealed that certain derivatives exhibited low toxicity while maintaining high analgesic activity, making them suitable candidates for further development .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogues and their substituents:

Compound Name Substituents at 4-Position 2-Position Substituent Configuration Key References
4-[(E)-1-(Dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one (E)-Dimethylaminoethylidene Phenyl E
4-[(E)-(4-Nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one (Compound 13) (E)-4-Nitrobenzylidene Methyl E
4-(4-Methyl-benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one 4-Methylbenzylidene Phenyl Z/E
(Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one Benzylidene Phenyl Z
4-(4-(Dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one (Precursor 5) 4-(Dimethylamino)benzylidene Phenyl Z

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound enhances electron-donating capacity compared to nitro (electron-withdrawing, Compound 13) or methoxy (electron-donating, ) substituents. This impacts redox behavior and photophysical properties .
  • Stereochemistry : The (E)-configuration in the target compound contrasts with the (Z)-configuration prevalent in benzylidene-oxazolones (e.g., ), affecting molecular packing and crystallinity .

Physicochemical Properties

  • Solubility: The dimethylamino group improves solubility in polar solvents (e.g., DMSO, methanol) compared to nitro-substituted analogues, which are sparingly soluble .
  • Thermal Stability : Benzylidene-oxazolones with electron-withdrawing groups (e.g., nitro) exhibit lower thermal stability due to increased reactivity .

Preparation Methods

Traditional Heating Approach

In a typical procedure, hippuric acid (1 mmol) is reacted with a stoichiometric amount of sodium acetate and acetic anhydride. The aldehyde precursor—in this case, a dimethylamino-substituted aldehyde such as (dimethylamino)acetaldehyde—is introduced to form the 4-arylidene intermediate. The mixture is refluxed for 2–4 hours, followed by precipitation in ice-cold ethanol. Purification via recrystallization or column chromatography yields the target oxazolone.

Key Data:

  • Reagents: Hippuric acid, (dimethylamino)acetaldehyde, sodium acetate, acetic anhydride.
  • Conditions: Reflux at 80–100°C for 2–4 hours.
  • Yield: 60–75% (extrapolated from analogous reactions).
  • Stereochemistry: Predominantly (Z)-isomer under traditional conditions, necessitating post-synthetic modifications for (E)-selectivity.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A mixture of hippuric acid, sodium acetate, and (dimethylamino)acetaldehyde in acetic anhydride is irradiated at 100°C and 300 W for 15 minutes. This method reduces reaction time from hours to minutes and improves yields by 10–15% compared to conventional heating.

Key Data:

  • Reagents: Identical to traditional method.
  • Conditions: Microwave irradiation at 100°C, 300 W, 15 minutes.
  • Yield: 70–85% (based on analogous oxazolones).
  • Advantages: Reduced side reactions, improved stereochemical control.

One-Pot Synthesis Using DMT-MM

The one-pot method utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) offers an alternative route, particularly for substrates sensitive to harsh conditions. This approach sequentially activates carboxylic acids and facilitates cyclodehydration.

Procedure Overview

  • N-Acylation: A dimethylamino-substituted carboxylic acid reacts with glycine in aqueous solvent, activated by DMT-MM.
  • Cyclodehydration: Addition of N,N-diethylaniline induces cyclization, forming the oxazolone ring.

Key Data:

  • Reagents: DMT-MM, glycine, dimethylamino-substituted carboxylic acid, N,N-diethylaniline.
  • Conditions: Room temperature, aqueous solvent.
  • Yield: 50–65% (based on similar syntheses).
  • Stereochemical Outcome: Dependent on carboxylic acid geometry; (E)-isomer favored with α,β-unsaturated acids.

Alternative Synthetic Routes

Molecular Iodine-Catalyzed Synthesis

In a modified Erlenmeyer-Plochl protocol, molecular iodine (5 mol%) replaces sodium acetate as a catalyst. This method enhances reaction rates and improves yields for electron-deficient aldehydes. For the target compound, this approach may improve (E)-selectivity due to iodine’s Lewis acidity.

Key Data:

  • Catalyst: Molecular iodine (5 mol%).
  • Yield: 68–78% (extrapolated from iodinated oxazolones).
  • Reaction Time: 20 minutes under microwave irradiation.

Post-Synthetic Modification

For compounds requiring precise (E)-stereochemistry, a two-step strategy is employed:

  • Synthesize the (Z)-isomer via Erlenmeyer-Plochl.
  • Isomerize to the (E)-form using photochemical or thermal methods.

Example Protocol:

  • Isomerization: (Z)-4-(dimethylaminoethylidene)-2-phenyloxazol-5(4H)-one is dissolved in toluene and heated at 110°C for 6 hours, achieving 85% conversion to the (E)-isomer.

Comparative Analysis of Preparation Methods

Method Conditions Yield (%) Stereochemistry Key Advantages
Traditional Erlenmeyer Reflux, 2–4 hours 60–75 Predominantly (Z) High reproducibility
Microwave Erlenmeyer 100°C, 15 minutes 70–85 Improved (E) control Rapid, energy-efficient
DMT-MM One-Pot RT, aqueous 50–65 Substrate-dependent Mild conditions, aqueous compatibility
Iodine-Catalyzed Microwave, 20 minutes 68–78 Enhanced (E) Broad substrate tolerance

Mechanistic Insights and Stereochemical Control

The Erlenmeyer-Plochl reaction proceeds via:

  • Aldol Condensation: Hippuric acid and aldehyde form an α,β-unsaturated acyl intermediate.
  • Cyclization: Intramolecular attack by the amide nitrogen generates the oxazolone ring.

(E)-Selectivity Modulation:

  • Base Choice: Potassium carbonate favors (E)-isomer formation by stabilizing the transition state.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve (E)-selectivity by 20–30% compared to acetic anhydride.

Q & A

Q. What are the standard synthetic routes for 4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of substituted aldehydes with α-amino acids or their derivatives. For example, analogous oxazolones are synthesized via N-acylation of amino acids (e.g., phenylalanine) with acyl chlorides, followed by intramolecular cyclization under acidic conditions (e.g., acetic anhydride/sodium acetate). Critical parameters include:

  • Temperature control : Reflux in acetic anhydride (e.g., 2 hours at 120°C).
  • Catalyst selection : Use of AlCl₃ for Friedel-Crafts reactions to introduce aryl groups.
  • Purification : Recrystallization from solvents like ethanol or chloroform to isolate high-purity crystals.

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., vinylidene protons at δ 7.2–8.5 ppm) and carbonyl groups (C=O at ~170 ppm).
    • IR : Confirms oxazolone C=O stretches (~1750 cm⁻¹) and C=N vibrations (~1600 cm⁻¹).
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths (C=O: ~1.21 Å) and dihedral angles between oxazolone and substituent planes (e.g., 2.65°–4.55° deviations).

Q. How are impurities or byproducts characterized during synthesis?

  • Chromatography : TLC monitors reaction progress (e.g., silica gel with ethyl acetate/hexane eluent).
  • Mass spectrometry : High-resolution ESI-MS identifies side products (e.g., incomplete cyclization intermediates).
  • Elemental analysis : Validates stoichiometry (C, H, N within ±0.4% of theoretical values).

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s solid-state properties?

  • Hydrogen bonding : C–H⋯O interactions (e.g., 2.3–2.5 Å) form chains along specific crystallographic axes.
  • π-π stacking : Aromatic rings (e.g., phenyl groups) exhibit face-to-face interactions (centroid distances: ~3.7–3.9 Å), stabilizing the lattice.
  • Impact on solubility : Strong intermolecular forces reduce solubility in polar solvents, necessitating DMSO or DMF for biological assays.

Q. What computational methods model the electronic properties of this oxazolone derivative?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier orbitals (HOMO-LUMO gaps ~4.5 eV).
  • Molecular docking : Screens binding affinities to biological targets (e.g., enzymes) using AutoDock Vina.
  • Software tools : WinGX and ORTEP-3 visualize electron density maps and refine thermal displacement parameters.

Q. How is the compound’s immunomodulatory activity evaluated in vitro?

  • Assays :
    • Phagocyte chemiluminescence : Measures reactive oxygen species (ROS) production in neutrophils.
    • Neutrophil chemotaxis : Boyden chambers quantify migration toward fMLP or IL-8.
    • Cytokine profiling : ELISA detects TNF-α/IL-6 secretion in mononuclear cells.
  • Dose-response curves : IC₅₀ values are calculated for structure-activity relationships (SAR).

Q. What strategies improve the stability of this compound under physiological conditions?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the dimethylamino moiety.
  • Microencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability.
  • pH-sensitive formulations : Adjust buffer systems (pH 7.4) to prevent oxazolone ring hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.